molecular formula C18H23NO2S2 B2937447 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide CAS No. 2034263-05-1

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide

Cat. No. B2937447
CAS RN: 2034263-05-1
M. Wt: 349.51
InChI Key: RJCBPYJETTXORY-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the thioacetamide family and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis of Heterocyclic Compounds : Research efforts include the synthesis of new derivatives bearing heterocyclic rings, demonstrating the compound's utility as a pharmacophoric group in medicinal chemistry for potential antitumor activity (Yurttaş, Tay, & Demirayak, 2015).
  • Silylation Reactions : Studies on the silylation of N-(2-hydroxyphenyl)acetamide by methyl(organyl)dichlorosilanes highlight the compound's role in forming silaheterocyclic compounds, which are of interest for their unique structural and physical properties (Lazareva et al., 2017).

Biological Activity and Therapeutic Potential

  • Antitumor Activity : Several studies focus on evaluating the antitumor activities of derivatives, indicating the compound's potential in cancer research and therapy (Yurttaş, Tay, & Demirayak, 2015).
  • Antioxidant and Apoptotic Effects : Functionalized sulfur-containing heterocyclic analogs of the compound have been studied for their selectivity towards cancer cells, demonstrating their ability to induce apoptotic cell death and showing potential for combinational therapy in chemotherapy (Haridevamuthu et al., 2023).

Drug Metabolism and Toxicity Studies

  • Metabolite Formation and Toxicity : Investigations into the metabolism of related compounds, such as acetaminophen, and their reactive intermediates provide insights into the mechanisms of drug-induced toxicity and the formation of bioactive metabolites, which are crucial for understanding the safety profiles of therapeutic agents (Nassini et al., 2010).

properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-cyclopentylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S2/c1-18(21,16-10-13-6-2-5-9-15(13)23-16)12-19-17(20)11-22-14-7-3-4-8-14/h2,5-6,9-10,14,21H,3-4,7-8,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCBPYJETTXORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CSC1CCCC1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide

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